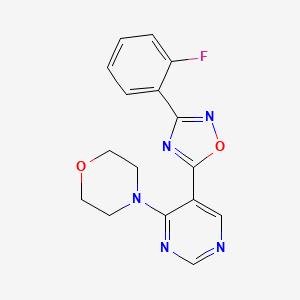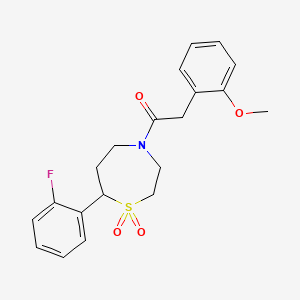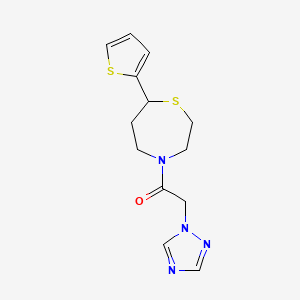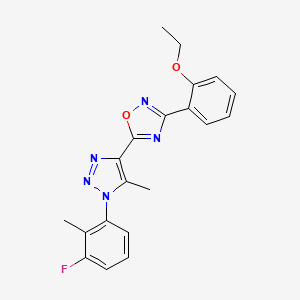![molecular formula C14H25NO4 B2771064 N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1478016-33-9](/img/structure/B2771064.png)
N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N-methyl-1,4-dioxaspiro[45]decan-8-amine is a chemical compound with the molecular formula C14H25NO4 It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system
Wissenschaftliche Forschungsanwendungen
N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Safety and Hazards
The safety data sheet for a related compound, “8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the spirocyclic structure. One common method involves the reaction of N-methyl-1,4-dioxaspiro[4.5]decan-8-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields N-methyl-1,4-dioxaspiro[4.5]decan-8-amine, while substitution reactions can introduce various functional groups .
Wirkmechanismus
The mechanism of action of N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: Similar structure but without the Boc protection.
N-Boc-1,4-dioxaspiro[4.5]decan-8-amine: Similar structure but without the N-methyl group.
Uniqueness
N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its combination of a Boc-protected amine and a spirocyclic structure. This makes it a versatile intermediate in organic synthesis and a valuable compound for pharmaceutical research .
Eigenschaften
IUPAC Name |
tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-5-7-14(8-6-11)17-9-10-18-14/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKLWXFKSVLDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2770983.png)
![1-(4-fluoro-3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2770984.png)

![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2770986.png)

![5-(benzylsulfanyl)-7-cyclopropyl-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770989.png)




![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)
![(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B2770998.png)
![9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene](/img/structure/B2771000.png)
![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)
